5-methoxy-2-phenyl-6-(4-phenylpiperazine-1-carbonyl)-2,3-dihydropyridazin-3-one
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Overview
Description
5-Methoxy-2-phenyl-6-(4-phenylpiperazine-1-carbonyl)-2,3-dihydropyridazin-3-one is a chemical compound with potential therapeutic applications. It is known for its complex structure, which includes a methoxy group, a phenyl group, and a piperazine moiety. This compound has garnered interest in various fields of scientific research due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-phenyl-6-(4-phenylpiperazine-1-carbonyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridazinone Core: This is usually achieved through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under acidic or basic conditions.
Introduction of the Methoxy Group: This can be done via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Phenyl Group: This step often involves Friedel-Crafts acylation or alkylation reactions.
Incorporation of the Piperazine Moiety: This is typically achieved through nucleophilic substitution reactions using piperazine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-phenyl-6-(4-phenylpiperazine-1-carbonyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl or piperazine moieties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
5-Methoxy-2-phenyl-6-(4-phenylpiperazine-1-carbonyl)-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methoxy-2-phenyl-6-(4-phenylpiperazine-1-carbonyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction Pathways: The compound could influence various cellular signaling pathways, resulting in biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-phenylpyridazin-3-one: Lacks the piperazine moiety.
2-Phenyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one: Lacks the methoxy group.
5-Methoxy-2-phenyl-6-(4-methylpiperazine-1-carbonyl)pyridazin-3-one: Contains a methyl group instead of a phenyl group on the piperazine moiety.
Uniqueness
What sets 5-methoxy-2-phenyl-6-(4-phenylpiperazine-1-carbonyl)-2,3-dihydropyridazin-3-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-methoxy-2-phenyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-29-19-16-20(27)26(18-10-6-3-7-11-18)23-21(19)22(28)25-14-12-24(13-15-25)17-8-4-2-5-9-17/h2-11,16H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTNRHLCRCPRGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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